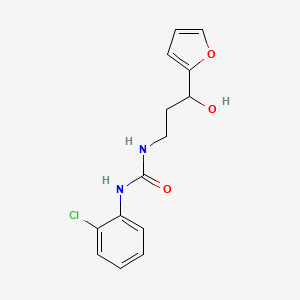

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

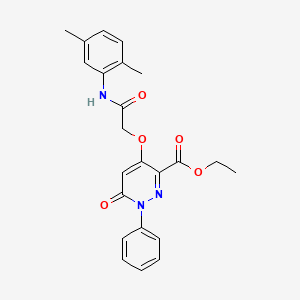

“2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C13H18ClN3O2 . It is related to a class of compounds known as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .

Synthesis Analysis

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are structurally similar to the compound , has been described in the literature . The synthetic route involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H and 13C NMR spectroscopy . For instance, a related compound was characterized by 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” can be inferred from related compounds. For example, a related compound was obtained as a white powder with a melting point of 85–87°C .Applications De Recherche Scientifique

Antibacterial Activity

This compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity against Staphylococcus aureus . The advancement of antimicrobial drugs is a challenging problem for research scientists around the globe, and this compound could potentially contribute to the development of new drugs with potential antimicrobial activity .

Antipsychotic Applications

6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone . This suggests that “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” could potentially be used in the development of new antipsychotic drugs .

Treatment of Alzheimer’s Disease

N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease . This suggests that “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” could potentially be used in the development of new treatments for Alzheimer’s disease .

4. Potential SSRI and 5-HT1A Receptor Ligands The compound has been used in the synthesis of novel Pyrido[1,2-c]pyrimidine derivatives, which have shown very high binding affinities for the 5-HT1A receptor and generally low binding affinities for the serotonin transporter protein (SERT) . This suggests that “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” could potentially be used in the development of new selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands .

5. Potential D2 and 5-HT2A Receptor Ligands The compound has been used in the synthesis of novel Pyrido[1,2-c]pyrimidine derivatives, which have shown very high affinities for the D2 and 5-HT2A receptors . This suggests that “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” could potentially be used in the development of new D2 and 5-HT2A receptor ligands .

Potential 5-HT7 Receptor Ligands

The compound has been used in the synthesis of novel Pyrido[1,2-c]pyrimidine derivatives, which have shown high affinities for 5-HT7 . This suggests that “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” could potentially be used in the development of new 5-HT7 receptor ligands .

Mécanisme D'action

While the exact mechanism of action for “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” is not specified, related compounds have shown various biological activities. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have demonstrated antimicrobial activity .

Orientations Futures

The development of new drugs with potential antimicrobial activity is a challenging problem for research scientists around the globe . The modification of the structure of existing drug molecules, such as “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride”, could lead to improved antimicrobial activity. This opens a window for exploring many areas of medicine and improving the quality of life .

Propriétés

IUPAC Name |

2-(6-fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O.ClH/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6;/h1-2,5H,3-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLUPSUVFAKPPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)ON=C2CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946597.png)

![tert-butyl [3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2946599.png)

![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)

![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2946608.png)

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2946610.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)